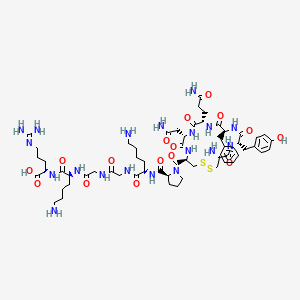
Vasopressin, gly-lys-arg-8-lys-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vasopressin, gly-lys-arg-8-lys-, involves the formation of a peptide bond between amino acids. The process typically starts with the protection of amino groups and carboxyl groups to prevent unwanted reactions. The peptide chain is then assembled step-by-step using solid-phase peptide synthesis (SPPS). The final product is cleaved from the resin and deprotected to yield the desired peptide .
Industrial Production Methods
Industrial production of vasopressin, gly-lys-arg-8-lys-, follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is subjected to rigorous quality control to ensure purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Vasopressin, gly-lys-arg-8-lys-, undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bridge between cysteine residues is particularly susceptible to oxidation and reduction reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of vasopressin, gly-lys-arg-8-lys-. These products can have different biological activities and are often studied to understand the peptide’s function .
Scientific Research Applications
Vasopressin, gly-lys-arg-8-lys-, has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in water homeostasis, blood pressure regulation, and social behavior.
Medicine: Used in the treatment of diabetes insipidus and as a vasopressor in septic shock.
Industry: Employed in the development of peptide-based drugs and diagnostic assays.
Mechanism of Action
Vasopressin, gly-lys-arg-8-lys-, exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on target cells. The primary receptors include V1, V2, and V3 receptors. Binding to these receptors activates intracellular signaling pathways, leading to various physiological responses such as vasoconstriction, water reabsorption in the kidneys, and release of adrenocorticotropic hormone (ACTH) .
Comparison with Similar Compounds
Similar Compounds
Lypressin (lysine vasopressin): Differs by having lysine instead of arginine at position 8.
Desmopressin: A synthetic analogue with enhanced antidiuretic effects and resistance to proteolysis.
Terlipressin: A long-acting analogue used in the treatment of variceal bleeding.
Uniqueness
Vasopressin, gly-lys-arg-8-lys-, is unique due to its specific amino acid sequence and the presence of a disulfide bridge, which is crucial for its biological activity. Its ability to bind to multiple receptor subtypes and elicit diverse physiological responses makes it a versatile and valuable compound in scientific research and medical applications .
Properties
CAS No. |
100442-96-4 |
|---|---|
Molecular Formula |
C60H91N19O16S2 |
Molecular Weight |
1398.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-6-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C60H91N19O16S2/c61-22-6-4-12-37(51(86)70-29-48(83)69-30-49(84)71-38(13-5-7-23-62)52(87)74-40(59(94)95)14-8-24-68-60(66)67)73-57(92)45-15-9-25-79(45)58(93)44-32-97-96-31-36(63)50(85)75-41(27-34-16-18-35(80)19-17-34)55(90)76-42(26-33-10-2-1-3-11-33)54(89)72-39(20-21-46(64)81)53(88)77-43(28-47(65)82)56(91)78-44/h1-3,10-11,16-19,36-45,80H,4-9,12-15,20-32,61-63H2,(H2,64,81)(H2,65,82)(H,69,83)(H,70,86)(H,71,84)(H,72,89)(H,73,92)(H,74,87)(H,75,85)(H,76,90)(H,77,88)(H,78,91)(H,94,95)(H4,66,67,68)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |
InChI Key |
ZGMYVOZLIAAIGZ-BQBSFLCNSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















